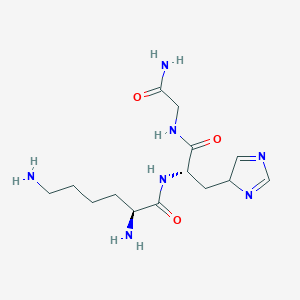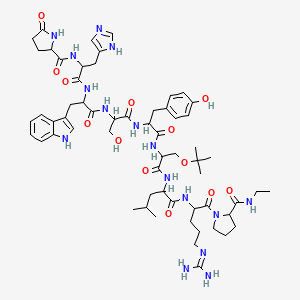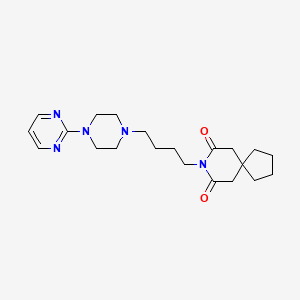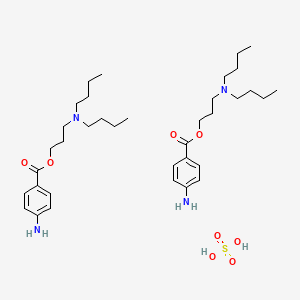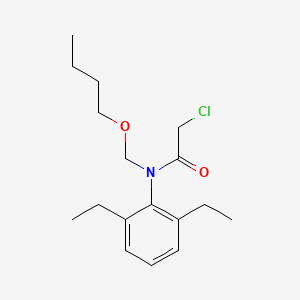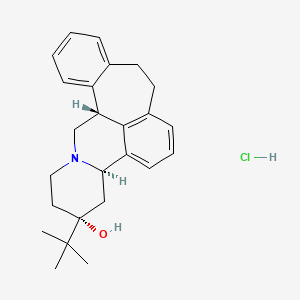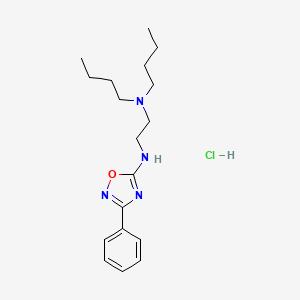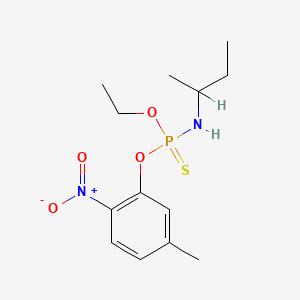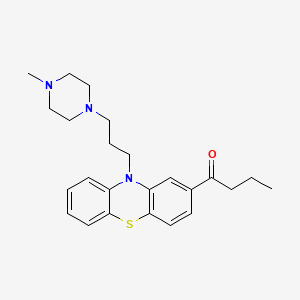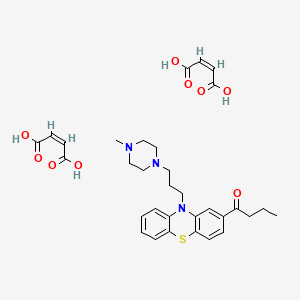![molecular formula C14H11NO3 B1668148 4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione CAS No. 39674-97-0](/img/structure/B1668148.png)
4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione
説明
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The indole skeleton has a benzene ring fused to a pyrrole ring . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties .
Synthesis Analysis
Indole derivatives can be synthesized according to the seven positions available for substitution on the indole molecule . Sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . From a chemical point of view, the nitrogen lone electron pair participates in
科学的研究の応用
Synthesis and Chemical Properties
4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione has been explored in various synthesis and chemical property studies. In one study, its structure was determined as a product of the acid-catalyzed condensation of indole with acetone, highlighting its relevance in organic chemistry and synthesis processes (Noland et al., 1996). Another study focused on the synthesis and photochromic properties of novel nonsymmetric dihetarylethenes based on benzindole and thiophene, indicating its potential in developing photoresponsive materials (Metelitsa et al., 2010).
Photophysical and Photochemical Applications
The compound has been employed in the study of fluorescent spiro compounds, demonstrating its utility in the synthesis of fluorescent materials and its potential applications in optical and electronic devices (Dabiri et al., 2011). Research into photoinduced molecular transformations has also included this compound, further emphasizing its significance in photochemistry and potential in photophysical applications (Kobayashi et al., 1993).
Pharmaceutical Research
While specifically excluding information on drug use, dosage, and side effects, it's notable that 4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione has been studied for its potential pharmaceutical applications. For instance, its role in the oxidation of protein tyrosine phosphatases was investigated, which could have implications in the development of therapeutic agents (Liljebris et al., 2004).
特性
IUPAC Name |
3,3-dimethyl-1H-benzo[g]indole-2,4,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-14(2)9-10(15-13(14)18)7-5-3-4-6-8(7)11(16)12(9)17/h3-6H,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPBUXODFQZPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3C(=O)C2=O)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424993 | |
| Record name | BVT 948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione | |
CAS RN |
39674-97-0 | |
| Record name | BVT 948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




